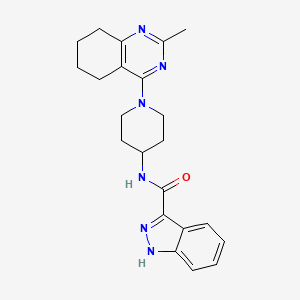

N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1H-indazole-3-carboxamide

Description

Properties

IUPAC Name |

N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1H-indazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N6O/c1-14-23-18-8-4-3-7-17(18)21(24-14)28-12-10-15(11-13-28)25-22(29)20-16-6-2-5-9-19(16)26-27-20/h2,5-6,9,15H,3-4,7-8,10-13H2,1H3,(H,25,29)(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFMINDIUGKJENR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(CCCC2)C(=N1)N3CCC(CC3)NC(=O)C4=NNC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1H-indazole-3-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound can be characterized by its unique structure which incorporates both indazole and quinazoline moieties. Its molecular formula is CHNO, and it features multiple functional groups that contribute to its biological activity.

Antitumor Activity

Recent studies have indicated that derivatives of indazole, including compounds similar to the focus compound, exhibit significant antitumor properties. For instance:

- Cell Line Studies : A study demonstrated that certain indazole derivatives showed promising inhibitory effects against the K562 cell line with an IC value of 5.15 µM. The selectivity for normal cells was also noted (HEK-293, IC = 33.2 µM), indicating a potential therapeutic window for these compounds .

- Mechanism of Action : The mechanism underlying the antitumor activity involves the induction of apoptosis through modulation of Bcl-2 family proteins and the p53/MDM2 pathway. Specifically, treatment with these compounds led to an increase in pro-apoptotic Bax and a decrease in anti-apoptotic Bcl-2 levels .

| Cell Line | IC (µM) | Effect on Apoptosis |

|---|---|---|

| K562 | 5.15 | Induces apoptosis |

| HEK-293 | 33.2 | Non-toxic |

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored:

- Candidiasis : Indazole derivatives have shown effectiveness against Candida species, which are significant pathogens in immunocompromised patients. A specific derivative demonstrated strong activity against Candida albicans at concentrations as low as 1 mM .

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 10g | Candida albicans | 1 mM |

| 3h | C. glabrata (miconazole-resistant) | 10 mM |

Study on Antitumor Activity

A comprehensive study involving various indazole derivatives revealed that modifications to the indazole core significantly impacted their biological activity. The study highlighted that specific substitutions could enhance potency against cancer cell lines while minimizing toxicity to normal cells .

Study on Antimicrobial Efficacy

Another investigation focused on the anticandidal properties of indazole derivatives. The results indicated that certain compounds exhibited broad-spectrum activity against both susceptible and resistant strains of Candida, suggesting their potential as therapeutic agents in treating fungal infections .

Comparison with Similar Compounds

Comparison with Similar Compounds

However, analogous compounds listed in and share structural motifs that permit general comparisons:

Key Structural and Functional Analogues :

N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide (CAS: 1005612-70-3)

- Molecular Formula : C21H22N6O

- Molecular Weight : 374.4 g/mol

- Features : Pyrazolo-pyridine core with carboxamide linkage. Unlike the target compound, this lacks a tetrahydroquinazoline system but includes a phenyl group, which may enhance lipophilicity .

5-methyl-N-(1-methyl-1H-pyrazol-4-yl)-1,2-oxazole-3-carboxamide

- Features : Oxazole-carboxamide hybrid. The absence of a piperidine or quinazoline ring limits its conformational flexibility compared to the target compound .

2,2-dimethyl-N-(1,3,4-thiadiazol-2-yl)azetidine-1-carboxamide

- Features : Azetidine-thiadiazole system. The smaller ring size (azetidine vs. piperidine) reduces steric bulk but may compromise binding affinity in certain targets .

Comparative Analysis :

| Parameter | Target Compound | CAS 1005612-70-3 | 5-methyl-N-(1-methyl-1H-pyrazol-4-yl)-1,2-oxazole-3-carboxamide |

|---|---|---|---|

| Core Structure | Quinazoline-indazole | Pyrazolo-pyridine | Oxazole-pyrazole |

| Molecular Weight | Not provided | 374.4 | ~250–300 (estimated) |

| Predicted Lipophilicity | Moderate (quinazoline) | High (phenyl group) | Low (polar oxazole) |

| Synthetic Complexity | High | Moderate | Low |

Functional Insights :

- Quinazoline Derivatives : Compounds like the target molecule often target kinases (e.g., EGFR, VEGFR) due to their ATP-competitive binding motifs .

- Pyrazolo-Pyridines : These are explored for anti-inflammatory or anticancer activity but may exhibit off-target effects due to less selective scaffolds .

- Oxazole/Pyrazole Hybrids : Typically used in antimicrobial or metabolic disorder therapies but lack the fused ring systems needed for high-affinity kinase inhibition .

Recommendations for Further Study

Structural-Activity Relationship (SAR) Studies : Modify the tetrahydroquinazoline and indazole moieties to optimize target engagement.

Physicochemical Characterization : Measure solubility, logP, and permeability to assess drug-likeness.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.